molecular formula C53H48NO4P2PdS+ B11926692 XantPhos Pd G4

XantPhos Pd G4

Cat. No.: B11926692
M. Wt: 963.4 g/mol
InChI Key: ZLZQKYJCQDYFIA-UHFFFAOYSA-O
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Description

XantPhos Pd G4: is a fourth-generation Buchwald precatalyst that combines the ligand XantPhos with a palladium center. This compound is known for its high stability and reactivity, making it a powerful ligand for classic cross-coupling reactions. It is bench-stable and soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: XantPhos Pd G4 is synthesized by combining XantPhos with a palladium source under specific reaction conditions. The preparation involves the use of methanesulfonate as a non-coordinating anion, which enhances the stability and reactivity of the catalyst. The synthetic route typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and high-throughput screening methods allows for efficient production and quality assurance .

Chemical Reactions Analysis

Types of Reactions: XantPhos Pd G4 is primarily used in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as boronic acids, stannanes, and zinc reagents), and bases (such as potassium carbonate and triethylamine). The reactions are typically carried out in organic solvents like toluene, tetrahydrofuran, or dimethylformamide under inert atmosphere conditions .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: XantPhos Pd G4 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it a preferred catalyst for complex molecule synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of complex molecular structures is valuable in the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is employed in the large-scale production of fine chemicals, agrochemicals, and materials science applications. Its efficiency and reliability make it a valuable tool for various manufacturing processes .

Mechanism of Action

The mechanism of action of XantPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The process typically includes the following steps:

Biological Activity

XantPhos Pd G4 is a palladium-based catalyst that has garnered significant attention for its application in various organic transformations, particularly in cross-coupling reactions. This article delves into the biological activity and catalytic efficiency of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C50_{50}H42_{42}N2_2O4_4P2_2PdS
  • Molecular Weight: 935.31 g/mol
  • CAS Number: 1878105-23-7
  • Purity: ≥95% .

This compound is characterized by its bidentate phosphine ligand, which significantly enhances the stability and reactivity of palladium in catalyzed reactions. Its robust nature allows it to function effectively under mild reaction conditions, making it suitable for various synthetic applications.

The catalytic activity of this compound is primarily attributed to its ability to facilitate oxidative addition and reductive elimination processes during cross-coupling reactions. Studies indicate that the choice of ligand profoundly influences the kinetics and selectivity of these reactions.

  • Oxidative Addition: The initial step involves the coordination of the palladium center with the substrate, leading to an oxidative addition that generates a palladium(II) complex.
  • Reductive Elimination: Following the formation of intermediates, a reductive elimination step occurs, resulting in the formation of the desired product and regeneration of the palladium catalyst .

Catalytic Applications

This compound has been effectively employed in various catalytic processes:

  • Aminocarbonylation Reactions: It has been shown to catalyze aminocarbonylation of (hetero)aryl bromides at low temperatures (45 °C), yielding high conversions (up to 92%) .
  • Cross-Coupling Reactions: The catalyst is particularly effective in C-N coupling reactions, facilitating the synthesis of functionalized compounds such as 4-arylaminothiazoles and 2-arylaminooxazoles .

Case Study 1: Aminocarbonylation Efficiency

In a study focusing on aminocarbonylation using this compound, researchers observed that this catalyst enabled full conversion of aryl bromides into amides with minimal side products. The reaction conditions were optimized to achieve high yields while maintaining low temperatures, thus minimizing thermal degradation .

Reaction ConditionsYield (%)Temperature (°C)
Standard Conditions9245
Low Temperature>8025

Case Study 2: Kinetic Analysis of Ring Walking

Another significant study investigated the kinetic behavior of this compound in ring walking scenarios during palladium-catalyzed reactions. The results indicated a notable preference for certain intermediates, highlighting how ligand choice affects regioselectivity and overall reaction efficiency .

Catalyst TypeObserved IntermediatesRing Walking Behavior
This compoundFour distinct intermediatesInhibited
RuPhosOne predominant intermediateOperative

Research Findings

Recent research emphasizes the importance of ligand design in enhancing catalytic performance. The studies show that this compound exhibits superior stability and reactivity compared to other ligands like RuPhos or P(tBu)3_3. This is attributed to its unique bidentate structure, which provides better electronic and steric properties conducive to catalytic activity .

Properties

Molecular Formula

C53H48NO4P2PdS+

Molecular Weight

963.4 g/mol

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

ZLZQKYJCQDYFIA-UHFFFAOYSA-O

Canonical SMILES

CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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